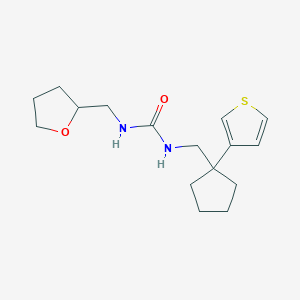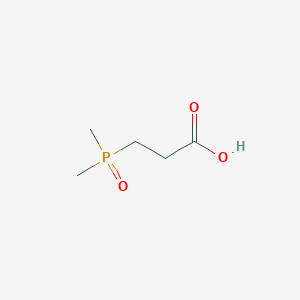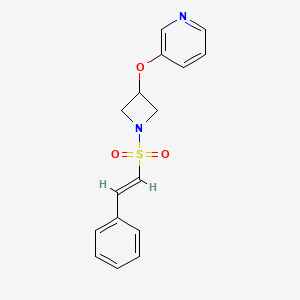
(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Chloramphenicol hydrazone and is a derivative of chloramphenicol, which is an antibiotic. The purpose of
Scientific Research Applications
Nonlinear Optical Properties
A study involving similar hydrazones, including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, revealed their potential in nonlinear optical applications. These compounds exhibited significant two-photon absorption at a wavelength of 532 nm. Their optical power limiting behavior suggests they can be used in optical device applications like optical limiters and switches (Naseema et al., 2010).
Supramolecular Structures
Research on similar compounds, such as (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine, demonstrated the formation of three-dimensional supramolecular structures. These structures are built from pi-stacked chains and exhibit interesting edge-fused ring patterns, indicating potential in materials science for constructing complex molecular architectures (Glidewell et al., 2006).
Coordination Complexes
Studies have also focused on the synthesis of coordination complexes involving similar hydrazones. For instance, compounds like (E)-N′-(4-fluorobenzylidene)-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide have been characterized by single-crystal X-ray diffraction. These compounds adopt a trans configuration and display weak non-classical intermolecular hydrogen bonds, making them interesting for exploration in coordination chemistry and crystal engineering (Chia et al., 2014).
Fluorescence Properties
Research into D–A type asymmetrical coordination complexes, which are structurally similar to (E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide, revealed significant red-shift in fluorescence emission. This suggests potential applications in developing new materials with specific fluorescence properties for sensing and imaging applications (Wang et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as 4-(4-CHLORO-2-METHYLPHENOXY)-N’-[(1E)-(2-NITROPHENYL)METHYLIDENE]BUTANEHYDRAZIDE , is structurally similar to the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA) . MCPA belongs to the group of synthetic auxins, also known as growth regulators . Therefore, it’s reasonable to hypothesize that the primary targets of this compound are likely to be similar to those of MCPA, which are the auxin receptors in plants.
Mode of Action
The mode of action of MCPA and its derivatives involves mimicking the natural plant hormone auxin . By binding to the auxin receptors, these compounds can disrupt the normal growth patterns of plants, leading to their eventual death
Biochemical Pathways
The biochemical pathways affected by MCPA involve the regulation of plant growth and development . By acting as a synthetic auxin, MCPA can disrupt these pathways, leading to abnormal growth and eventually plant death . Given the structural similarity, it’s likely that our compound of interest affects the same or similar pathways.
Pharmacokinetics
It’s known that mcpa can be metabolized in several species to form (4-chloro-2-hydroxymethylphenoxy)acetic acid, which accumulates largely as a glycosidic conjugate
Result of Action
The result of the compound’s action, if it indeed acts similarly to MCPA, would be the disruption of normal plant growth patterns, leading to abnormal growth and eventually plant death . This is due to the compound’s potential ability to mimic the natural plant hormone auxin and bind to auxin receptors .
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-13-11-15(19)8-9-17(13)26-10-4-7-18(23)21-20-12-14-5-2-3-6-16(14)22(24)25/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,21,23)/b20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGQKMBVBAJWNP-UDWIEESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2378342.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)



![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)
![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)




![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)